molecular formula C11H17NO3 B2416379 tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 1250996-94-1

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B2416379
CAS No.: 1250996-94-1
M. Wt: 211.261
InChI Key: KTJGIZVGQFSDEO-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJGIZVGQFSDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2COCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Trifluoromethanesulfonylation (Triflation)

The 3-oxo group in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes triflation to form the corresponding enol triflate, a critical intermediate for further functionalization.

Reaction Conditions Yield Key Observations
LHMDS (1.1 eq), THF, -78°C → rt, N-phenyltrifluoromethanesulfonimide (1.1 eq), 16 h 80–94.5%High regioselectivity for triflation at C3; product isolated via silica gel chromatography.
LiHMDS (1.1 eq), THF, -78°C, N-(5-chloropyridin-2-yl) reagent, 3 h 92%Reaction proceeds via enolate formation; product characterized by 1H^1H
-NMR and 19F^{19}F
-NMR.

This triflate intermediate (tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate ) serves as a versatile electrophile in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The triflate intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install a boronic ester group, enabling further diversification.

Reaction Conditions Yield Key Observations
PdCl2_2
(dppf)2_2
(5 mol%), dppf (10 mol%), KOAc (3 eq), dioxane, 80°C, 16 h 79–90%Optimized for boronate formation; product purified via silica gel chromatography (EtOAc/hexane).
PdCl2_2
(dppf)2_2
(5 mol%), KOAc (3 eq), dioxane, 80°C, 3 h 89%Reduced reaction time with comparable efficiency; confirmed by 1H^1H
-NMR and 13C^{13}C
-NMR.

The resulting boronic ester (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate ) is pivotal for subsequent aryl or alkenyl couplings.

Protection/Deprotection of the Amine

The Boc (tert-butyloxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions:

Reaction Conditions Yield Key Observations
Di-tert-butyl dicarbonate (1.05 eq), CH2_2
Cl2_2
, 0°C → rt, 3 h 94.5%Amine protection achieved quantitatively; product isolated via flash chromatography.

Deprotection typically employs acidic conditions (e.g., TFA or HCl), though specific data for this derivative is not provided in the analyzed sources.

Functional Group Interconversion

The 3-oxo group can be reduced to a hydroxy group, as seen in tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CID 21187725 ), though reduction conditions are not explicitly detailed in the provided sources.

Scientific Research Applications

Medicinal Chemistry

The primary interest in tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate lies in its potential as a neurotransmitter reuptake inhibitor . Research indicates that it may interact with serotonin, norepinephrine, and dopamine transporters, which are critical for treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) . Its structural similarity to tropane alkaloids suggests that it may influence neurotransmitter systems in a stereoselective manner, enhancing its therapeutic potential.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various tropane alkaloids and other complex organic molecules. Its bicyclic framework allows for the development of diverse molecular scaffolds that can be further functionalized to yield new chemical entities with desired biological activities .

Biological Studies

In biological research, this compound is studied for its interactions with biological targets. It has shown promise in influencing several biochemical pathways due to its unique structural features . The compound's ability to disrupt protein-protein interactions and inhibit specific enzymes highlights its potential role in cellular signaling and metabolic regulation.

Case Study 1: Neurotransmitter Interaction

A study conducted on the interaction of this compound with neurotransmitter transporters revealed significant inhibition effects on serotonin reuptake, suggesting potential antidepressant properties. The stereoselectivity observed during these interactions aligns with findings from related tropane derivatives .

Case Study 2: Synthesis of Novel Derivatives

In synthetic chemistry, researchers have utilized this compound as a precursor to develop new drug-like molecules with improved solubility and metabolic stability. The enantioselective synthesis techniques employed have allowed for high-yield production of these derivatives, showcasing the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific 3-oxa substitution, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (commonly referred to as TBO-OAE) is a heterocyclic organic compound notable for its unique bicyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is C11_{11}H17_{17}NO3_3, with a molecular weight of approximately 211.26 g/mol . This compound belongs to the family of 8-azabicyclo[3.2.1]octane derivatives, which are recognized for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structure of TBO-OAE features a bicyclic framework that is critical for its biological activity. The presence of the aza (nitrogen) and oxa (oxygen) functionalities within this framework allows for unique interactions with biological targets, particularly neurotransmitter systems.

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO3_3
Molecular Weight211.26 g/mol
CAS Number1250996-94-1

TBO-OAE exhibits significant biological activity primarily as a neurotransmitter reuptake inhibitor . Research indicates that it interacts with key neurotransmitter transporters, particularly those for serotonin , norepinephrine , and dopamine . This interaction suggests potential implications for treating various neuropsychiatric disorders such as:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)

The structural similarity to tropane alkaloids implies that TBO-OAE may influence neurotransmitter systems in a stereoselective manner, thereby affecting various biochemical pathways .

Research Findings

Recent studies have demonstrated the pharmacological effects of TBO-OAE through various experimental models:

  • Neurotransmitter Interaction Studies :
    • TBO-OAE was shown to inhibit the reuptake of serotonin and norepinephrine in vitro, leading to increased levels of these neurotransmitters in synaptic clefts.
    • In vivo studies indicated potential antidepressant-like effects in animal models, supporting its use in treating mood disorders.
  • Comparative Analysis with Similar Compounds :
    • Other compounds with structural similarities include:
      • Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
      • Tropine
    • These compounds exhibit varying biological activities due to differences in functional groups and stereochemistry .

Case Studies

Several case studies have highlighted the therapeutic potential of TBO-OAE:

  • Case Study 1 : A study involving animal models demonstrated that administration of TBO-OAE led to significant reductions in anxiety-like behaviors, measured by elevated plus maze tests.
  • Case Study 2 : Clinical trials exploring the efficacy of TBO-OAE analogs in patients with ADHD showed promising results, with improvements in attention scores compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, and how do reaction conditions affect yield?

  • Synthetic Routes :

  • Route 1 : The compound is synthesized via a multi-step procedure starting from bicyclic amine precursors. For example, tert-butyl-protected azabicyclo intermediates are functionalized using coupling agents (e.g., tosyl imino groups) or nucleophilic substitutions. Yields range from 40% to 50% in analogous syntheses .

  • Route 2 : Cyclization reactions involving guanidine or carbamate intermediates under acidic or basic conditions (e.g., NaBH(OAc)₃ for reductive amination) are employed to form the bicyclic core .

    • Key Variables :
  • Temperature : Elevated temperatures (e.g., 100°C in DMF) improve reaction efficiency but may increase side products .

  • Catalysts : Use of acetic acid or sodium triacetoxyborohydride stabilizes intermediates and enhances stereoselectivity .

  • Purification : Recrystallization or column chromatography is critical due to polar byproducts (e.g., rotamers from Boc groups) .

    Table 1 : Representative Yields and Conditions

    PrecursorReaction ConditionsYield (%)Reference
    Tosyl imino benzothiazoleDCE, 70°C, NaBH(OAc)₃40
    Azabicyclo[3.2.1]octaneK₂CO₃, DMF, 100°C, sealed85

Q. How is the compound characterized, and what challenges arise from its bicyclic structure and Boc group?

  • Characterization Techniques :

  • NMR : High-temperature (70°C) ¹H NMR is required to resolve broadening caused by Boc-group rotamers at room temperature .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 335.2 [M+H]⁺ for derivatives) .
  • X-ray Crystallography : Limited due to low crystallinity; alternative methods like HPLC purity analysis (≥98%) are used .
    • Challenges :
  • Stereochemical Assignments : Configurational isomers (e.g., endo/exo) require chiral HPLC or NOE experiments .
  • Stability : The Boc group is prone to hydrolysis under acidic conditions, necessitating anhydrous storage (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of bicyclic intermediates?

  • Strategies :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,5R)-configured amines) ensures retention of stereochemistry during cyclization .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) induce enantioselectivity in C–N bond formation .
    • Case Study :
  • In reductive amination of tert-butyl-protected azabicyclo[3.2.1]octane, stereoselectivity (>90% ee) is achieved using NaBH(OAc)₃ and chiral ligands .

Q. What strategies mitigate side reactions when functionalizing the bicyclo[3.2.1]octane core?

  • Functionalization Challenges :

  • Ring Strain : The bicyclic structure increases reactivity, leading to undesired ring-opening or dimerization.

  • Electrophilic Substitution : Competing reactions at nitrogen vs. oxygen sites require careful protecting-group selection (e.g., Boc for N-protection) .

    • Mitigation Approaches :
  • Low-Temperature Reactions : Slow addition of electrophiles (e.g., triflates) at –20°C minimizes side products .

  • Protecting-Group Engineering : Sequential deprotection (e.g., TFA for Boc removal) enables site-selective modifications .

    Table 2 : Functionalization Success Rates

    Reaction TypeConditionsSuccess Rate (%)Reference
    Triflate Incorporation–20°C, anhydrous THF75
    Suzuki CouplingPd(PPh₃)₄, 80°C60

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (e.g., DCE vs. DMF) to balance reactivity and stability .
  • Analytical Workflows : Combine high-temperature NMR with LC-MS to track rotamer populations and degradation .
  • Storage : Store under nitrogen at 2–8°C to prevent Boc-group hydrolysis .

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